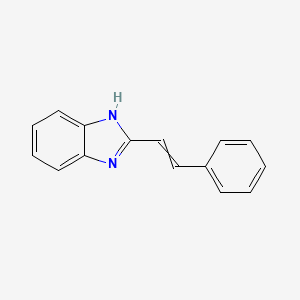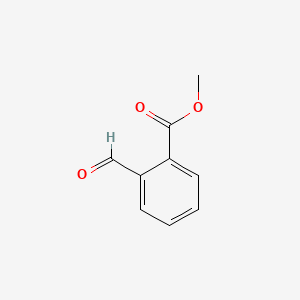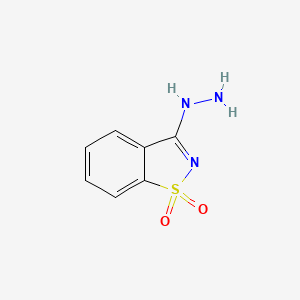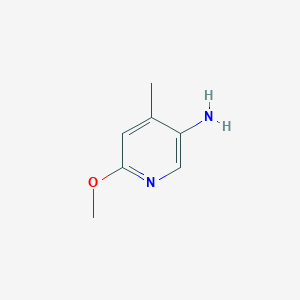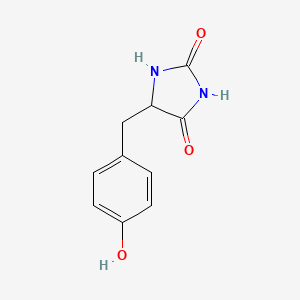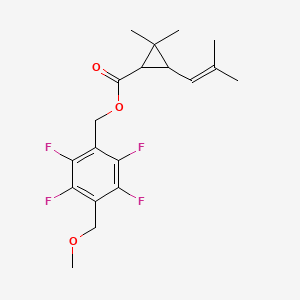
Dimefluthrin
Descripción general
Descripción
Dimefluthrin is a pyrethroid pesticide . It is a new pyrethroid insecticide agent that has been synthesized and evaluated for its insecticidal activity against Culex pipiens pallens .
Synthesis Analysis
Dimefluthrin is synthesized from a series of 4-substituted-2,3,5,6-tetrafluorolbenzyl (1R,3R)-chrysanthemates . The synthesis involves the addition of (1R,3R)-2,2-dimethyl-3-(2-methyl-1 -propenyl)cyclopropanecarbonyl chloride to a cooled solution of [2,3,5,6- -tetrafluoro-4-(methoxymethyl)phenyl]methanol .Molecular Structure Analysis
The molecular structure of Dimefluthrin is C19H22F4O3 .Chemical Reactions Analysis
Dimefluthrin exhibited the highest insecticidal activity among a series of 4-substituted-2,3,5,6-tetrafluorolbenzyl (1R,3R)-chrysanthemates .Physical And Chemical Properties Analysis
Dimefluthrin is a solid substance . It has a molar mass of 374.37 g/mol . It has a boiling point of 352 °C (1.013 hPa), a density of 1.255 g/cm3 (20 °C), and a refractive index (n 20/D) of 1.483 - 1.486 .Aplicaciones Científicas De Investigación
Specific Scientific Field
Entomology, specifically mosquito control and insecticide resistance management .
Summary of the Application
Dimefluthrin is used in the control of mosquitoes, particularly Culex quinquefasciatus, which are vectors for harmful diseases such as Dengue and Zika . The study compared the bio-efficacy of different polyfluorobenzyl and conventional pyrethroid molecules, including dimefluthrin .
Methods of Application or Experimental Procedures
The study involved testing the bio-efficacy of dimefluthrin and other pyrethroids against two laboratory strains of Culex quinquefasciatus that have different bio-responses to pyrethroids . The role of piperonyl butoxide (PBO) in synergizing these molecules was also investigated .
Results or Outcomes
Dimefluthrin showed higher bio-efficacy compared to other tested pyrethroids . When PBO was added to these pyrethroids, their efficacy was significantly recovered . Dimefluthrin showed 100% knockdown at a 2 µg dose .
Control of Red Imported Fire Ants
Specific Scientific Field
Entomology, specifically control of invasive ant species .
Summary of the Application
Dimefluthrin is used in the control of the red imported fire ant, Solenopsis invicta, an invasive species posing a significant threat to biodiversity, agriculture, and public health .
Methods of Application or Experimental Procedures
The study tested the toxicity of dimefluthrin and bifenthrin against the red imported fire ant, as well as the horizontal transfer of these insecticides among worker ants . The efficacy of these insecticides in the field was also tested .
Results or Outcomes
The lethal dose (LD50) value of dimefluthrin was found to be 1.57 ng/ant . The median knockdown time (KT50) and 95% knockdown time (KT95) of a 5 μg mL–1 dimefluthrin dose were 1.538 and 2.825 minutes, respectively . The secondary mortality of recipients was over 99% at 48 hours after 0.25, 0.50, and 1.00% dimefluthrin dust treatments . The comprehensive control effects of 1.00% dimefluthrin dust at 14 days post-treatment was 85.70% .
Safety And Hazards
Dimefluthrin may cause long-lasting harmful effects to aquatic life . It is harmful if inhaled or absorbed through the skin, and it may cause respiratory tract irritation, skin irritation, and eye irritation . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye .
Direcciones Futuras
Propiedades
IUPAC Name |
[2,3,5,6-tetrafluoro-4-(methoxymethyl)phenyl]methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22F4O3/c1-9(2)6-12-13(19(12,3)4)18(24)26-8-11-16(22)14(20)10(7-25-5)15(21)17(11)23/h6,12-13H,7-8H2,1-5H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OOWCJRMYMAMSOH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=C(C(=C(C(=C2F)F)COC)F)F)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22F4O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2058043 | |
| Record name | Dimefluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Dimefluthrin | |
CAS RN |
271241-14-6 | |
| Record name | Dimefluthrin [ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0271241146 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Dimefluthrin | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2058043 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | DIMEFLUTHRIN | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/249J9X3JMC | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details







Synthesis routes and methods III
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

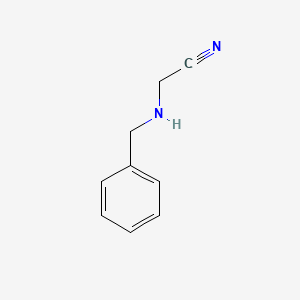
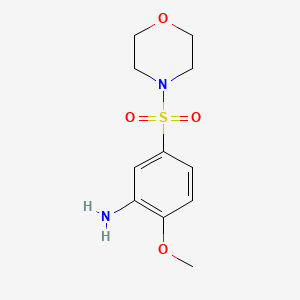
![2-[(4-Chlorophenyl)sulfanyl]acetamide](/img/structure/B1295914.png)
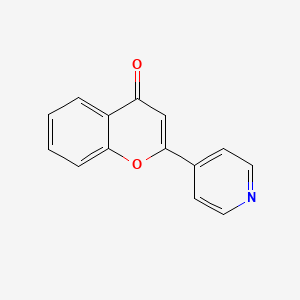

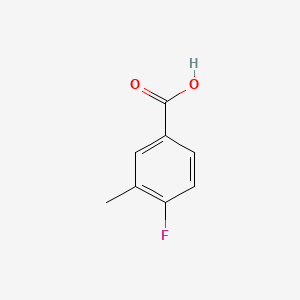
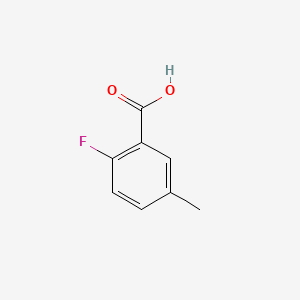
![N-[2-(hydrazinocarbonyl)phenyl]acetamide](/img/structure/B1295924.png)
